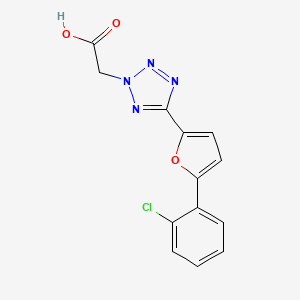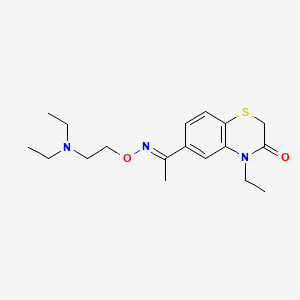
6-(1-((2-(Diethylamino)ethoxy)imino)ethyl)-4-ethyl-2H-1,4-benzothiazin-3(4H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-(1-((2-(Diethylamino)ethoxy)imino)ethyl)-4-ethyl-2H-1,4-benzothiazin-3(4H)-one is a complex organic compound with a unique structure that combines various functional groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-(1-((2-(Diethylamino)ethoxy)imino)ethyl)-4-ethyl-2H-1,4-benzothiazin-3(4H)-one typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the benzothiazinone core, followed by the introduction of the diethylaminoethoxy group and the iminoethyl group. The reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include continuous flow reactors, automated synthesis systems, and advanced purification techniques to ensure the compound meets the required standards for its intended applications.
Analyse Chemischer Reaktionen
Types of Reactions
6-(1-((2-(Diethylamino)ethoxy)imino)ethyl)-4-ethyl-2H-1,4-benzothiazin-3(4H)-one can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups, altering the compound’s properties.
Reduction: This reaction can remove oxygen-containing groups or introduce hydrogen atoms, changing the compound’s reactivity.
Substitution: This reaction can replace one functional group with another, modifying the compound’s chemical behavior.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a compound with additional oxygen-containing groups, while reduction could produce a more hydrogenated version of the original compound.
Wissenschaftliche Forschungsanwendungen
6-(1-((2-(Diethylamino)ethoxy)imino)ethyl)-4-ethyl-2H-1,4-benzothiazin-3(4H)-one has several scientific research applications:
Chemistry: It can be used as a building block for synthesizing more complex molecules or as a reagent in various chemical reactions.
Biology: Its unique structure may allow it to interact with biological molecules, making it useful in studying biochemical pathways or developing new drugs.
Industry: It may be used in the production of specialty chemicals, materials, or as a catalyst in industrial processes.
Wirkmechanismus
The mechanism by which 6-(1-((2-(Diethylamino)ethoxy)imino)ethyl)-4-ethyl-2H-1,4-benzothiazin-3(4H)-one exerts its effects involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to changes in biochemical pathways. The compound’s structure allows it to bind to these targets, either activating or inhibiting their function, depending on the context.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-[2-(Diethylamino)ethoxy]ethanol: Shares the diethylaminoethoxy group but lacks the benzothiazinone core.
4-(Diethylamino)-2-ethoxybenzaldehyde: Contains a similar diethylamino group but has a different core structure.
Uniqueness
6-(1-((2-(Diethylamino)ethoxy)imino)ethyl)-4-ethyl-2H-1,4-benzothiazin-3(4H)-one is unique due to its combination of functional groups and the benzothiazinone core
Eigenschaften
CAS-Nummer |
91119-92-5 |
|---|---|
Molekularformel |
C18H27N3O2S |
Molekulargewicht |
349.5 g/mol |
IUPAC-Name |
6-[(E)-N-[2-(diethylamino)ethoxy]-C-methylcarbonimidoyl]-4-ethyl-1,4-benzothiazin-3-one |
InChI |
InChI=1S/C18H27N3O2S/c1-5-20(6-2)10-11-23-19-14(4)15-8-9-17-16(12-15)21(7-3)18(22)13-24-17/h8-9,12H,5-7,10-11,13H2,1-4H3/b19-14+ |
InChI-Schlüssel |
WOFLHSFKJYGJTL-XMHGGMMESA-N |
Isomerische SMILES |
CCN1C(=O)CSC2=C1C=C(C=C2)/C(=N/OCCN(CC)CC)/C |
Kanonische SMILES |
CCN1C(=O)CSC2=C1C=C(C=C2)C(=NOCCN(CC)CC)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


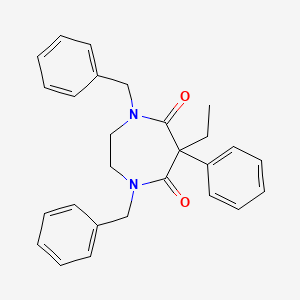
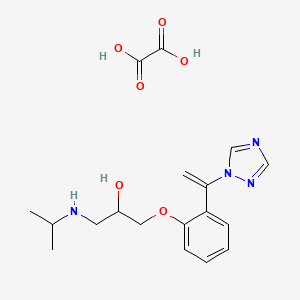
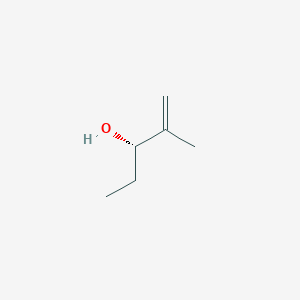
![(2R,3R)-2,3-bis[(4-methylbenzoyl)oxy]butanedioic acid;(9-ethyl-9-azatricyclo[6.3.1.02,7]dodeca-2(7),3,5-trien-4-yl)-heptylcarbamic acid](/img/structure/B12740823.png)
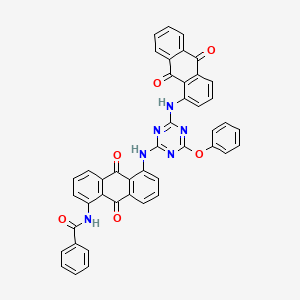
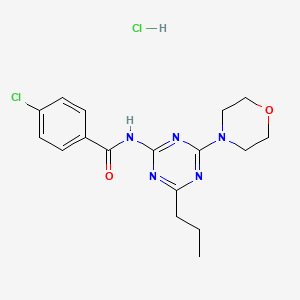

![phosphoric acid;2-[4-[3-(quinolin-6-ylmethyl)triazolo[4,5-b]pyrazin-5-yl]pyrazol-1-yl]ethanol](/img/structure/B12740850.png)

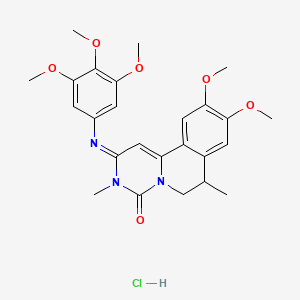
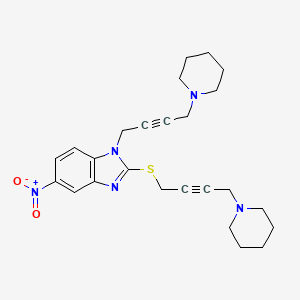
![2-[2-hydroxyethyl-[3-[(9-methoxy-5,11-dimethyl-6H-pyrido[4,3-b]carbazol-1-yl)amino]propyl]amino]ethanol](/img/structure/B12740860.png)
